molecular formula C12H9F2N B577486 2',4-Difluoro-[1,1'-biphenyl]-3-amine CAS No. 1214381-88-0

2',4-Difluoro-[1,1'-biphenyl]-3-amine

Cat. No.: B577486
CAS No.: 1214381-88-0
M. Wt: 205.208
InChI Key: RQSAQHFNHSOUCR-UHFFFAOYSA-N
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Description

2’,4-Difluoro-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C12H9F2N It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 4’ positions, and an amine group is attached at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4-Difluoro-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluorobenzene.

    Formation of Biphenyl Structure: A Suzuki coupling reaction is employed to form the biphenyl structure. This involves the reaction of 2,4-difluorobenzene with a suitable boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Amine Group: The final step involves the introduction of the amine group at the 3 position. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of 2’,4-Difluoro-[1,1’-biphenyl]-3-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2’,4-Difluoro-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2’,4-Difluoro-[1,1’-biphenyl]-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2’,4-Difluoro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.

    2,4-Difluoroaniline: Contains an amine group but lacks the biphenyl structure, resulting in different chemical properties.

Uniqueness

2’,4-Difluoro-[1,1’-biphenyl]-3-amine is unique due to the presence of both fluorine atoms and an amine group on the biphenyl structure. This combination imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

2-fluoro-5-(2-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSAQHFNHSOUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673345
Record name 2',4-Difluoro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214381-88-0
Record name 2',4-Difluoro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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